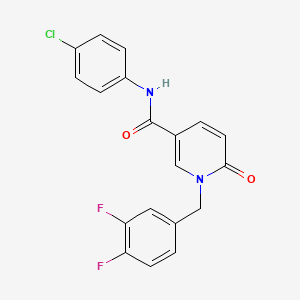

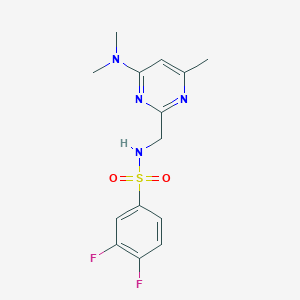

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom connected to an amide group, and they are known for their antibacterial properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

The chemical reactions of similar compounds can be influenced by various factors such as temperature . For example, the protonation degree of some dimethylaminopyridine (DMAP) derivatives can significantly change with temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, DMAP, a similar compound, is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Wissenschaftliche Forschungsanwendungen

- N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide (let’s call it “N-DMPS” for brevity) has been studied for its second-order nonlinear optical (NLO) properties. As-grown bulk crystals of N-DMPS can be precisely processed to expose specific crystal orientations. This allows for the complete characterization of all second-order NLO coefficients, which is crucial for designing efficient optical signal-processing devices .

- Organic NLO crystals like N-DMPS have been investigated for THz-wave generation and detection. These applications leverage the second-order NLO effects of the compound. By optimizing crystal growth and processing techniques, researchers aim to expand the use of N-DMPS in this field .

- N-DMPS can serve as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics. Its higher catalytic activity compared to other pyridine analogues makes it an interesting candidate for chemical transformations .

- Researchers have explored novel binary composite films containing N-DMPS. These films address the compound’s poor conductivity and extreme crystal growth process limitations. By incorporating N-DMPS into composite materials, practical applications can be enhanced .

- Efforts to grow high-quality, large-size N-DMPS single crystals have improved. Techniques for optimizing solvents and crystal-growing solutions have led to successful growth of large-volume crystals. Precise processing and characterization are essential for bulk organic crystals like N-DMPS .

- Organic NLO crystals, including N-DMPS, hold promise for various photonic technologies. Their unique properties, such as low refractive index and wavelength dispersion, can contribute to breakthroughs in optical devices .

Nonlinear Optical Materials

Terahertz (THz) Wave Generation and Detection

Selective Oxidation Catalyst

Electrical and Optical Properties

Crystal Growth and Characterization

Photonic Technology

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as 4-dimethylaminopyridine (dmap) have been reported to exhibit catalytic activity in various chemical reactions .

Mode of Action

Compounds with similar structures, such as dmap, are known to act as nucleophilic catalysts in a variety of reactions such as esterifications with anhydrides . The compound’s interaction with its targets likely involves the activation of certain chemical reactions, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Similar compounds have been reported to influence various chemical reactions, suggesting that this compound may also interact with multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit catalytic activity in various chemical reactions, suggesting that this compound may also have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N4O2S/c1-9-6-14(20(2)3)19-13(18-9)8-17-23(21,22)10-4-5-11(15)12(16)7-10/h4-7,17H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFXVENWRCWTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911743.png)

![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)

![4-[[3-(Benzylcarbamoyl)-6-methoxychromen-2-ylidene]amino]benzoic acid](/img/structure/B2911750.png)

![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2911757.png)

![ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate](/img/structure/B2911759.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(4-methyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2911760.png)